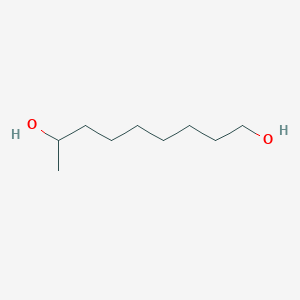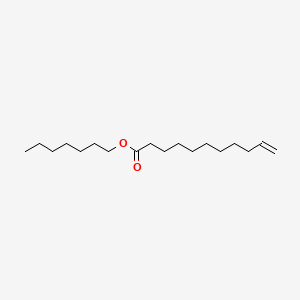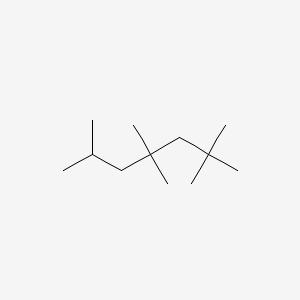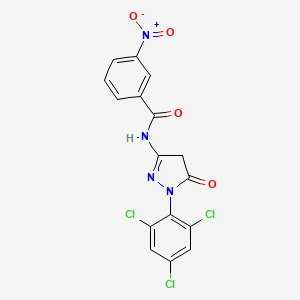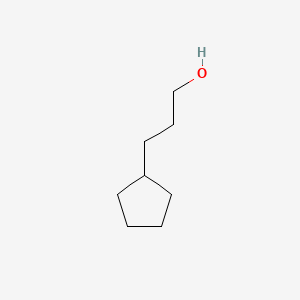
3-Cyclopentyl-1-propanol
Übersicht
Beschreibung
3-Cyclopentyl-1-propanol is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is also known by other names such as Cyclopentanepropanol .
Molecular Structure Analysis
The molecular structure of 3-Cyclopentyl-1-propanol consists of a cyclopentane ring attached to a three-carbon chain ending with a hydroxyl group . The IUPAC Standard InChIKey for this compound is IBMXMCXCSPGCDQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Cyclopentyl-1-propanol has a density of 0.9±0.1 g/cm3 . Its boiling point is 205.9±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.8 mmHg at 25°C . Its molar refractivity is 38.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chiral Intermediates
3-Cyclopentyl-1-propanol and its derivatives have been studied for their use as chiral intermediates in asymmetric synthesis. For instance, the synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase is notable for its high enantioselectivity. This compound serves as a crucial chiral intermediate in the synthesis of antidepressant drugs (Y. Choi et al., 2010).
Microbial Production and Renewable Fuels
Research has also explored the microbial production of compounds related to 3-Cyclopentyl-1-propanol. For instance, 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, a renewable high-density fuel, was produced using cyclopentanone derived from hemicellulose, showcasing a sustainable approach to fuel production (Wei Wang et al., 2017). Additionally, the microbial production of 1,3-propanediol from glycerol has been described, which could have implications for the production of polymers and other industrial chemicals (H. Biebl et al., 1999).
Atmospheric Chemistry and Environmental Impact
Studies on atmospheric degradation of compounds similar to 3-Cyclopentyl-1-propanol, such as 3-ethoxy-1-propanol, provide insights into their environmental impact and behavior. These studies have examined the reactions of these compounds with various atmospheric radicals and estimated parameters like global warming potential and photochemical ozone creation potential (Inmaculada Aranda et al., 2021).
Organic Synthesis and Surface Modification
Research has also delved into the application of 3-Cyclopentyl-1-propanol derivatives in organic synthesis and surface modification. For instance, 3-Chloro-1-propanol has been used to create a second covalently bonded organic layer on silicon surfaces, demonstrating the potential of photochemical methods in the modification of silicon surfaces for electronic applications (Y. Cai et al., 2007).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Cyclopentyl-1-propanol are not available from the search results, it’s worth noting that it has been used in the preparation of hexadecyltrimethylammonium bromide reverse micelles for NMR spectroscopy of encapsulated proteins . This suggests potential applications in the field of NMR spectroscopy and protein analysis.
Wirkmechanismus
. It has a molecular weight of 128.2120 . The compound is also known as Cyclopentanepropanol .
In terms of its physical properties, it has a refractive index of 1.459 (lit.) and a density of 0.907 g/mL at 25 °C (lit.) . It has been used to prepare hexadecyltrimethylammonium bromide reverse micelles, which are required for NMR spectroscopy of encapsulated proteins .
Eigenschaften
IUPAC Name |
3-cyclopentylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMXMCXCSPGCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227493 | |
| Record name | Cyclopentanepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-propanol | |
CAS RN |
767-05-5 | |
| Record name | Cyclopentanepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanepropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the presence of 3-Cyclopentyl-1-propanol in the butanol fraction of Hertia intermedia suggest about its potential biological activity?
A1: The research states that the butanol fraction (BFHI) of Hertia intermedia exhibited significant phytotoxicity, reaching 100% at a concentration of 1000 μg/mL. [] While the study does not isolate the specific effects of 3-Cyclopentyl-1-propanol, its presence in this fraction suggests it could contribute to the observed phytotoxicity. Further research is necessary to determine its individual impact and potential mechanism of action on plant systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol](/img/structure/B1585458.png)
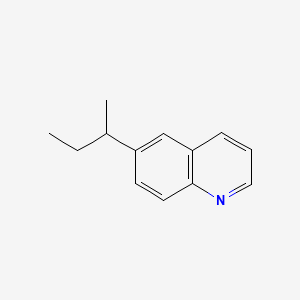

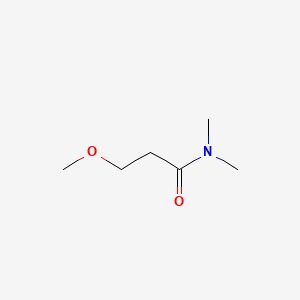

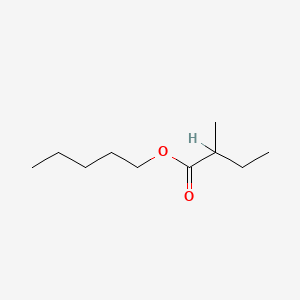
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
